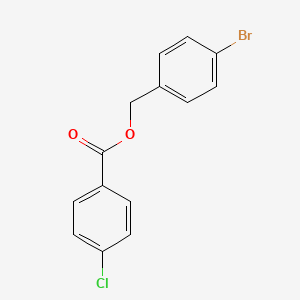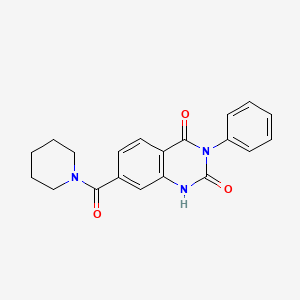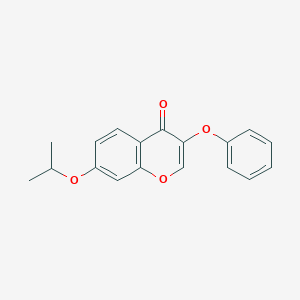
4-bromobenzyl 4-chlorobenzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves halogen···halogen interactions and can be achieved through methods such as cross-coupling reactions. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a compound related to 4-bromobenzyl 4-chlorobenzoate, has been developed via a practical method involving bromination of fluoroaniline and subsequent reactions, highlighting the relevance of halogen interactions in the synthesis process (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-bromobenzyl 4-chlorobenzoate is influenced by halogen···halogen interactions, such as Type I and Type II interactions. These interactions play a significant role in the cocrystallization processes and are pivotal in understanding the molecular structuring and modularity within such compounds (Tothadi et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 4-bromobenzyl 4-chlorobenzoate and similar compounds may involve electrophilic substitution, oxidation, and other transformations typical for aromatic compounds with halogen substituents. The reactivity and specific pathways depend largely on the molecular structure and the presence of halogens, which can undergo various interactions and reactions (Deborde & von Gunten, 2008).
Scientific Research Applications
Environmental and Microbial Degradation
4-Bromobenzyl 4-chlorobenzoate and related compounds are studied for their biodegradability and interaction with environmental microbes. For instance, Alcaligenes denitrificans NTB-1 metabolizes 4-bromo- and 4-chlorobenzoates through hydrolytic dehalogenation, converting them to 4-hydroxybenzoate (van den Tweel, Kok, & de Bont, 1987). Similarly, Arthrobacter sp. can utilize 4-chlorobenzoate as a sole carbon source, indicating its potential in environmental cleanup of such compounds (Marks, Smith, & Quirk, 1984).
Biochemical Mechanisms of Dehalogenation
Studies have investigated the biochemical pathways involved in the dehalogenation of halogenated benzoates. The enzyme systems in different bacteria, like Pseudomonas and Arthrobacter species, have been explored for their role in converting these compounds to less harmful forms, such as 4-hydroxybenzoate (Klages & Lingens, 1980).
Application in Chemical Synthesis
4-Bromobenzyl 4-chlorobenzoate derivatives have been utilized in chemical synthesis processes. For example, a study by Iwasaki et al. (2015) discussed the use of o-bromobenzyl alcohol in the synthesis of polycyclic aromatic hydrocarbons through a palladium-catalyzed process, highlighting the compound's role in complex organic synthesis (Iwasaki, Araki, Iino, & Nishihara, 2015).
Fundamental Studies in Enzymology
Research has also focused on understanding the enzymatic mechanisms involved in the metabolism of halobenzoates. This includes studies on the specificity of enzymes like 4-chlorobenzoyl coenzyme A dehalogenase, which provides insights into the catalytic mechanisms of these biological molecules (Liang, Yang, & Dunaway-Mariano, 1993).
Environmental Photodecomposition
Investigations into the photodecomposition of chlorobenzoic acids, including derivatives of 4-bromobenzyl 4-chlorobenzoate, have implications for understanding their behavior and breakdown in environmental conditions (Crosby & Leitis, 1969).
Safety and Hazards
Future Directions
The future directions for research on “4-bromobenzyl 4-chlorobenzoate” could involve further exploration of its synthesis, chemical reactions, and potential applications. The biodegradation of similar compounds like 4-chlorobenzoate has been studied, which could provide insights for future research .
properties
IUPAC Name |
(4-bromophenyl)methyl 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-5-1-10(2-6-12)9-18-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFOGBGAQVRHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzyl 4-chlorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,1-dimethyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinamine](/img/structure/B5761992.png)

![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5762008.png)
![N-[3-(methylthio)phenyl]cyclopentanecarboxamide](/img/structure/B5762016.png)

![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5762030.png)
![N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)
![N,N-dimethyl-N'-[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5762036.png)


![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5762057.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5762060.png)
![1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5762068.png)
![2-[(4-methylphenyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5762079.png)